8-Ethylthiocaffeine

Description

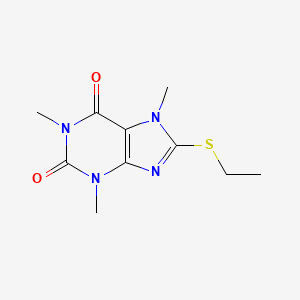

Structure

2D Structure

3D Structure

Properties

CAS No. |

6287-57-6 |

|---|---|

Molecular Formula |

C10H14N4O2S |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C10H14N4O2S/c1-5-17-9-11-7-6(12(9)2)8(15)14(4)10(16)13(7)3/h5H2,1-4H3 |

InChI Key |

USJVLLPKULLJIL-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Foundational & Exploratory

8-Ethylthiocaffeine: A Technical Guide to its Putative Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Ethylthiocaffeine is a xanthine derivative, structurally related to caffeine, the most widely consumed psychoactive substance. While research specifically investigating the neuronal effects of this compound is limited in publicly available literature, its chemical structure strongly suggests a mechanism of action analogous to other methylxanthines. This technical guide synthesizes the current understanding of the likely molecular targets and signaling pathways of this compound in neuronal cells, drawing parallels from the extensive research on caffeine and other related compounds. The primary putative mechanisms of action are the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. These actions can significantly modulate neuronal excitability, neurotransmitter release, and intracellular signaling cascades, making this compound a compound of interest for neurological research and drug development.

Core Putative Mechanisms of Action

Based on its structural similarity to caffeine and other methylxanthines, this compound is predicted to exert its effects on neuronal cells through two primary mechanisms:

-

Adenosine Receptor Antagonism: Adenosine is an endogenous purine nucleoside that acts as a neuromodulator in the central nervous system (CNS). By binding to its receptors (A1, A2A, A2B, and A3), adenosine generally exerts inhibitory effects, reducing neuronal firing and the release of various neurotransmitters. Xanthines like caffeine are well-established non-selective antagonists of A1 and A2A receptors.[1] It is highly probable that this compound also acts as an antagonist at these receptors.

-

A1 Receptor Antagonism: A1 receptors are widely distributed in the brain and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. By blocking A1 receptors, this compound would be expected to disinhibit adenylyl cyclase, leading to an increase in cAMP and subsequent activation of protein kinase A (PKA).

-

A2A Receptor Antagonism: A2A receptors are highly concentrated in dopamine-rich brain regions, such as the striatum. These receptors are coupled to Gs proteins and their activation stimulates adenylyl cyclase, increasing cAMP levels. Antagonism of A2A receptors by this compound would likely counteract the effects of adenosine, leading to a relative decrease in cAMP signaling in specific neuronal populations. The interplay between adenosine and dopamine signaling is particularly important, and A2A receptor antagonists are known to modulate dopaminergic neurotransmission.[2][3]

-

-

Phosphodiesterase (PDE) Inhibition: PDEs are a superfamily of enzymes that degrade the cyclic nucleotides cAMP and cGMP, thereby terminating their signaling.[4] Non-selective PDE inhibitors, like caffeine at higher concentrations, can increase intracellular levels of both cAMP and cGMP by preventing their breakdown.[4] This leads to the activation of downstream effectors such as PKA and protein kinase G (PKG), which can phosphorylate a wide range of proteins involved in neuronal function. Different PDE isoforms are expressed in various neuronal cell types, and their inhibition can have diverse effects on neuronal signaling.[5]

Putative Signaling Pathways in Neuronal Cells

The antagonism of adenosine receptors and inhibition of PDEs by this compound are expected to converge on the modulation of cAMP and cGMP signaling pathways, which are crucial for numerous neuronal processes.

cAMP Signaling Pathway

The modulation of the cAMP pathway by this compound is likely a primary mechanism of its action. By antagonizing A1 receptors and potentially inhibiting PDEs, this compound would lead to an increase in intracellular cAMP levels. This, in turn, activates PKA, which can phosphorylate various substrates, including ion channels, transcription factors, and enzymes, thereby regulating neuronal excitability, synaptic plasticity, and gene expression.

Figure 1: Putative cAMP signaling pathway modulated by this compound.

cGMP Signaling Pathway

Inhibition of cGMP-specific PDEs (such as PDE5) by this compound would lead to an accumulation of cGMP. In neuronal cells, cGMP signaling is often initiated by nitric oxide (NO) activating soluble guanylate cyclase (sGC). The resulting increase in cGMP activates PKG, which can modulate ion channel activity, neurotransmitter release, and synaptic plasticity.

Figure 2: Putative cGMP signaling pathway modulated by this compound.

Quantitative Data Summary

Table 1: Putative Adenosine Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Cell Type/Tissue | Putative Ki (µM) | Reference Compound (Caffeine) Ki (µM) |

| A1 | Neuronal Membrane Prep | [Data Not Available] | 12-40 |

| A2A | Neuronal Membrane Prep | [Data Not Available] | 25-80 |

| A2B | Neuronal Membrane Prep | [Data Not Available] | > 100 |

| A3 | Neuronal Membrane Prep | [Data Not Available] | > 100 |

Table 2: Putative Phosphodiesterase Inhibition (IC50) of this compound

| PDE Isoform | Substrate | Putative IC50 (µM) | Reference Compound (Caffeine) IC50 (µM) |

| PDE1 | cAMP/cGMP | [Data Not Available] | ~500 |

| PDE2 | cAMP/cGMP | [Data Not Available] | ~500 |

| PDE3 | cAMP | [Data Not Available] | > 1000 |

| PDE4 | cAMP | [Data Not Available] | ~400 |

| PDE5 | cGMP | [Data Not Available] | ~300 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound in neuronal cells. These protocols are based on established techniques used for similar compounds.

Adenosine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for adenosine A1 and A2A receptors in neuronal tissue.

Objective: To determine the Ki of this compound for adenosine A1 and A2A receptors.

Materials:

-

Neuronal tissue (e.g., rat brain cortex for A1, striatum for A2A)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligands: [3H]DPCPX (for A1), [3H]ZM241385 (for A2A)

-

Non-specific binding agent (e.g., theophylline)

-

This compound stock solution

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize neuronal tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.

Figure 3: Experimental workflow for a radioligand binding assay.

Phosphodiesterase Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on PDE activity.

Objective: To determine the IC50 of this compound for specific PDE isoforms.

Materials:

-

Recombinant human PDE isoforms

-

Assay buffer

-

Substrate (cAMP or cGMP)

-

This compound stock solution

-

Detection reagents (e.g., based on fluorescence, luminescence, or radioactivity)[6][7][8]

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a microplate, add the specific PDE isoform and varying concentrations of this compound. Incubate briefly.

-

Reaction Initiation: Add the substrate (cAMP or cGMP) to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction using a stop solution or by heat inactivation.

-

Detection: Add detection reagents that will generate a signal proportional to the amount of remaining substrate or the product formed.

-

Measurement: Read the signal using a microplate reader.

-

Data Analysis: Plot the enzyme activity against the log concentration of this compound to determine the IC50 value.

Figure 4: Experimental workflow for a phosphodiesterase activity assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound in neuronal cells is currently limited, its structural similarity to well-characterized xanthines provides a strong basis for predicting its primary molecular targets and downstream effects. It is highly likely that this compound functions as an antagonist of adenosine A1 and A2A receptors and as a non-selective inhibitor of phosphodiesterases. These actions would lead to a modulation of cAMP and cGMP signaling pathways, thereby influencing neuronal excitability, neurotransmitter release, and synaptic plasticity. Further research, employing the experimental protocols outlined in this guide, is necessary to definitively characterize the pharmacological profile of this compound and to elucidate its full potential as a tool for neuroscience research and as a candidate for therapeutic development.

References

- 1. Trophic effects of purines in neurons and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caffeine increases striatal dopamine D2/D3 receptor availability in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.jp]

- 7. promega.com [promega.com]

- 8. assets.fishersci.com [assets.fishersci.com]

The Biological Activity of 8-Ethylthiocaffeine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine, a well-known methylxanthine, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Modifications at the C8 position of the xanthine core have been a particular focus, leading to derivatives with a wide range of biological activities, including antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs). This technical guide provides an in-depth overview of the biological activities of 8-Ethylthiocaffeine and its related thio-derivatives, with a focus on their antioxidant properties. While the primary aim is to present a comprehensive picture, it is important to note that publicly available quantitative data on the direct interaction of this compound with adenosine receptors and phosphodiesterases is limited. This guide compiles the available data, details relevant experimental protocols, and provides visual representations of key processes to aid researchers in this field.

Synthesis of 8-Thio-Caffeine Derivatives

The synthesis of 8-thio-caffeine derivatives, including this compound, typically proceeds via a common intermediate, 8-bromocaffeine. The general synthetic route involves the nucleophilic substitution of the bromine atom with a corresponding thiol.

A general synthesis scheme is presented below:

Biological Activity: Antioxidant Properties

A key study by Jasiewicz et al. (2016) investigated the antioxidant properties of a series of nine thio-caffeine analogues.[1][2] The study provides valuable quantitative data on the ability of these compounds to scavenge free radicals and protect against oxidative damage.

Quantitative Antioxidant Activity Data

The antioxidant activities of nine thio-caffeine derivatives from the study by Jasiewicz et al. are summarized in the table below. The activities were assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and a hemolysis assay, which measures the protective effect against oxidative damage to red blood cells.[1][2]

| Compound | DPPH Radical Scavenging Activity (%) [0.1 mg/mL] | Protection Against AAPH-induced Hemolysis (%) [0.1 mg/mL] |

| 8-((4-methyl-4H-1,2,4-triazol-3-yl)thio)caffeine | 15.3 | 25.7 |

| 8-(benzylthio)caffeine | 12.1 | 30.1 |

| 8-((4-chlorobenzyl)thio)caffeine | 11.8 | 33.4 |

| 8-((2,4-dichlorobenzyl)thio)caffeine | 10.5 | 35.2 |

| 8-(phenylthio)caffeine | 9.8 | 28.9 |

| 8-((4-chlorophenyl)thio)caffeine | 10.1 | 31.5 |

| 8-(ethylthio)caffeine | 10.8 | 29.8 |

| 8-((2-hydroxyethyl)thio)caffeine | 13.5 | 38.7 |

| 8-((pyrrolidin-1-ylcarbonothioyl)sulfanyl)caffeine | 92.3 | 95.1 |

Data sourced from Jasiewicz et al. (2016)[1][2]

Among the tested compounds, 8-((pyrrolidin-1-ylcarbonothioyl)sulfanyl)caffeine demonstrated exceptionally high antioxidant and cytoprotective activity, comparable to the standard antioxidant Trolox.[1][2]

Adenosine Receptor Binding and Phosphodiesterase Inhibition

However, for research and drug development purposes, standardized protocols for these assays are well-established.

General Signaling Pathways

Caffeine and its derivatives are known to act as antagonists at adenosine A1 and A2A receptors. This antagonism leads to a variety of downstream effects, including modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. Furthermore, as phosphodiesterase inhibitors, they can prevent the breakdown of cyclic nucleotides like cAMP and cGMP, leading to their accumulation and subsequent activation of downstream signaling cascades.

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3]

Protocol:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of the test compound (e.g., this compound) in methanol.

-

In a 96-well plate, add a specific volume of the test compound solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at approximately 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

This assay assesses the cytoprotective effect of a compound against oxidative damage induced by the free radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1][2]

Protocol:

-

Obtain fresh human red blood cells (RBCs) and wash them with a phosphate-buffered saline (PBS) solution.

-

Prepare a suspension of RBCs in PBS.

-

Pre-incubate the RBC suspension with various concentrations of the test compound for a specific time.

-

Induce oxidative stress by adding a solution of AAPH.

-

Incubate the mixture at 37°C with gentle shaking for a defined period.

-

Centrifuge the samples to pellet the intact RBCs.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) to quantify hemolysis.

-

The protective effect is determined by comparing the degree of hemolysis in the presence and absence of the test compound.

Adenosine Receptor Binding Assay (General Protocol)

This competitive binding assay determines the affinity of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Prepare cell membrane homogenates from a cell line stably expressing the adenosine receptor of interest (e.g., A1 or A2A).

-

In a reaction tube, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-DPCPX for A1 receptors or [³H]-ZM241385 for A2A receptors), and varying concentrations of the test compound.

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Phosphodiesterase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific phosphodiesterase (PDE) isozyme.

Protocol:

-

Purify the desired PDE isozyme.

-

In a reaction mixture, combine the purified PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and varying concentrations of the test compound.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction.

-

Quantify the amount of the hydrolyzed product (AMP or GMP) or the remaining substrate (cAMP or cGMP). This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or luminescence-based assays.

-

The concentration of the test compound that inhibits 50% of the PDE activity (IC50) is determined.

Conclusion

This compound and its derivatives represent an interesting class of compounds with demonstrated antioxidant potential. The synthetic route via 8-bromocaffeine is well-established, allowing for the generation of a variety of analogues for structure-activity relationship studies. While specific data on their interaction with adenosine receptors and phosphodiesterases is currently limited in the public domain, the general protocols provided in this guide can be utilized to perform such evaluations. Further research into the quantitative biological activity of these compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. Antioxidant properties of thio-caffeine derivatives: Identification of the newly synthesized 8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeine as antioxidant and highly potent cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. Antioxidant and cytotoxic activity of new di- and polyamine caffeine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 8-Ethylthiocaffeine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Ethylthiocaffeine is a synthetic derivative of caffeine, belonging to the class of 8-substituted xanthines. This class of compounds is of significant interest in medicinal chemistry due to their activity as modulators of key signaling pathways, primarily through antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known pharmacological profile of closely related 8-thioalkylcaffeine derivatives to provide a comprehensive overview of its expected activities. The primary molecular targets are adenosine A1 and A2A receptors, where it is expected to act as an antagonist, and various phosphodiesterase isoforms, with a potential for selective inhibition. This document outlines the anticipated receptor binding affinities, functional activities, and provides detailed experimental protocols for the key assays used to characterize such compounds.

Introduction

Caffeine, a naturally occurring methylxanthine, is the most widely consumed psychoactive substance globally. Its stimulant and other physiological effects are primarily mediated through the antagonism of adenosine receptors and non-selective inhibition of phosphodiesterases. The chemical structure of caffeine offers several positions for modification to alter its pharmacological profile. The 8-position, in particular, has been a focal point for the development of potent and selective adenosine receptor antagonists and phosphodiesterase inhibitors.

Substitution at the 8-position with various moieties, including alkylthio groups, has been shown to significantly influence the affinity and selectivity of these compounds for their molecular targets. This compound, with an ethylthio group at the 8-position, is a representative of this class. This guide aims to provide a detailed technical overview of its expected pharmacological profile based on data from structurally similar 8-thioalkylcaffeine analogs.

Molecular Targets and Mechanism of Action

The primary pharmacological effects of 8-substituted caffeines are attributed to their interaction with two main classes of proteins:

-

Adenosine Receptors: These are G-protein coupled receptors (GPCRs) that are crucial in regulating a wide array of physiological processes. There are four main subtypes: A₁, A₂A, A₂B, and A₃. Caffeine and its derivatives act as antagonists at A₁ and A₂A receptors, which are abundant in the central nervous system. Blockade of these receptors, particularly the A₂A receptor, is linked to the stimulant effects of caffeine.

-

Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, resulting in various cellular responses. Different PDE isoforms exhibit tissue-specific expression and substrate specificity, making them attractive targets for drug development.

This compound is expected to act as a competitive antagonist at adenosine receptors and as a competitive inhibitor of phosphodiesterase enzymes.

Pharmacological Data (Based on 8-Thioalkylcaffeine Analogs)

Due to the absence of specific published data for this compound, the following tables summarize the receptor binding affinities and phosphodiesterase inhibitory activities of closely related 8-thioalkylcaffeine derivatives. This data provides a strong indication of the expected potency and selectivity of this compound.

Table 1: Adenosine Receptor Binding Affinities of 8-Substituted Caffeine Analogs

| Compound | A₁ Receptor Kᵢ (nM) | A₂A Receptor Kᵢ (nM) | Selectivity (A₁/A₂A) | Reference |

| Caffeine | 12,000 - 40,000 | 4,000 - 25,000 | ~0.3 - 1 | General Literature |

| 8-Cyclohexylcaffeine | 41 | - | - | |

| 8-(2-Phenylethyl)-caffeine | Non-selective | Non-selective | - | [1] |

| Unsubstituted benzyloxy linker | 1520 | - | - | [1] |

| para-Chloro-substituted phenoxymethyl linker | - | 1330 | - | [1] |

Note: Specific Kᵢ values for this compound are not available in the cited literature. The data for related compounds suggests that 8-substitution can lead to increased affinity compared to caffeine.

Table 2: Phosphodiesterase Inhibitory Activity of "Thiocaffeine"

| Compound | Enzyme | Potency | Reference |

| "Thiocaffeine" | cAMP Phosphodiesterase | More potent than Theophylline | [2] |

| Theophylline | cAMP Phosphodiesterase | - | [2] |

| IBMX | cAMP Phosphodiesterase | More potent than "Thiocaffeine" | [2] |

Note: The exact structure of "thiocaffeine" and its IC₅₀ value were not specified in the reference. It is, however, indicative of the potential for 8-thio substitution to enhance PDE inhibitory activity.

Signaling Pathways

The antagonism of adenosine receptors and inhibition of phosphodiesterases by this compound would modulate key intracellular signaling pathways.

Adenosine Receptor Antagonism

Antagonism of A₁ and A₂A adenosine receptors by this compound would block the downstream signaling cascades initiated by the endogenous ligand, adenosine.

Phosphodiesterase Inhibition

By inhibiting PDE enzymes, this compound would prevent the breakdown of cAMP and/or cGMP, leading to their accumulation and enhanced downstream signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of 8-substituted caffeines.

Adenosine Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation:

-

Cell lines (e.g., CHO, HEK293) stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃) are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of the appropriate radioligand (e.g., 1 nM [³H]DPCPX for A₁ receptors, 2 nM [³H]ZM241385 for A₂A receptors).

-

Varying concentrations of this compound (or other test compounds) in a suitable solvent (e.g., DMSO, final concentration ≤1%).

-

Membrane homogenate (typically 20-50 µg of protein per well).

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., 10 µM theophylline).

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and the trapped radioactivity is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC₅₀ value is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Phosphodiesterase Activity Assay (Fluorescent)

This assay measures the ability of a compound to inhibit the activity of a specific PDE isoform by monitoring the hydrolysis of a fluorescently labeled substrate.

Detailed Methodology:

-

Reagents and Enzyme Preparation:

-

Recombinant human PDE isoforms are obtained from commercial sources.

-

A fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) is used.

-

Assay buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl₂, pH 7.5) is prepared.

-

A stop solution containing a potent, non-selective PDE inhibitor (e.g., 100 mM IBMX) is prepared.

-

-

Assay Procedure:

-

The assay is performed in a low-volume 384-well plate.

-

To each well, add:

-

Assay buffer.

-

The specific PDE isoform at a concentration that gives a linear reaction rate.

-

Varying concentrations of this compound or a reference inhibitor.

-

-

The plate is pre-incubated at the assay temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes).

-

The reaction is initiated by the addition of the fluorescent substrate.

-

The reaction is allowed to proceed for a fixed time (e.g., 30-60 minutes), ensuring that substrate consumption is within the linear range (typically <20%).

-

The reaction is terminated by the addition of the stop solution.

-

-

Detection:

-

The fluorescence polarization or fluorescence intensity is read using a plate reader with appropriate filters. The principle is that the small, fluorescently labeled product of the PDE reaction tumbles more rapidly in solution than the larger substrate, leading to a decrease in fluorescence polarization.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound relative to control wells (no inhibitor).

-

The data are plotted as the percentage of inhibition versus the logarithm of the test compound concentration.

-

The IC₅₀ value is determined by non-linear regression analysis using a sigmoidal dose-response curve.

-

Pharmacokinetic Profile (Anticipated)

No specific pharmacokinetic data for this compound has been identified. However, based on the general properties of caffeine and its derivatives, the following can be anticipated:

-

Absorption: Caffeine and many of its derivatives are well-absorbed orally. The lipophilicity of this compound, which is likely higher than caffeine, may influence its absorption rate and extent.

-

Distribution: Caffeine distributes throughout the body and readily crosses the blood-brain barrier. The distribution of this compound will depend on its plasma protein binding and tissue permeability.

-

Metabolism: Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. The ethylthio group of this compound will likely be a site for metabolic transformations, such as oxidation to the corresponding sulfoxide and sulfone.

-

Excretion: The metabolites of caffeine are primarily excreted in the urine. A similar route of elimination is expected for the metabolites of this compound.

Conclusion

References

- 1. Selected C8 two-chain linkers enhance the adenosine A1/A2A receptor affinity and selectivity of caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and 8-phenyltheophylline on lipolysis and on phosphodiesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Evaluation of 8-Ethylthiocaffeine Cytotoxicity: A Technical Guide

Introduction

Caffeine and its derivatives, a class of methylxanthines, have garnered significant interest in oncological research for their potential as anticancer agents.[1] These compounds have been observed to influence key cellular processes such as cell cycle progression and apoptosis.[2] This guide focuses on the in-vitro cytotoxic evaluation of 8-Ethylthiocaffeine, a derivative of caffeine. While direct studies on this specific compound are limited, research on analogous 8-alkylmercaptocaffeine derivatives provides a strong framework for investigation. These related compounds have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and C152 (melanoma).[1][3] The primary mechanism of action appears to be the induction of apoptosis mediated through the cGMP signaling pathway and activation of executioner caspases.[1]

This document provides a comprehensive overview of the experimental protocols and data interpretation relevant to assessing the cytotoxic potential of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic compounds.

Quantitative Data Summary

The following tables summarize the cytotoxic and mechanistic data obtained from studies on 8-alkylmercaptocaffeine derivatives, which can serve as a proxy for designing experiments with this compound.

Table 1: Cytotoxicity of 8-Alkylmercaptocaffeine Derivatives in Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| Propyl (C1) | A549, MCF-7, C152 | < 100 | [1] |

| Heptyl (C5) | A549, MCF-7, C152 | < 100 | [1] |

| 3-methyl-butyl (C7) | A549, MCF-7, C152 | < 100 | [1] |

Table 2: Mechanistic Insights of 8-Alkylmercaptocaffeine Derivatives

| Parameter | Cell Lines | Observation | Reference |

| Caspase-3 Activity | A549, MCF-7, C152 | Significantly increased | [1] |

| Intracellular cGMP Levels | A549, MCF-7, C152 | Significantly increased | [1] |

| LDH Leakage | Not specified | No significant elevation | [1] |

Experimental Protocols

This section details the methodologies for key experiments to evaluate the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)[4]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).[4]

-

MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[4]

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[6]

Materials:

-

96-well plates

-

Treated cell cultures

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Sample Collection: After the treatment period, centrifuge the 96-well plate.

-

Supernatant Transfer: Carefully transfer the supernatant from each well to a new 96-well plate.[7]

-

Reagent Addition: Add the LDH assay reaction mixture to each well containing the supernatant.[7]

-

Incubation: Incubate the plate at room temperature in the dark for approximately 20-30 minutes.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[6][7]

Apoptosis Assessment: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[8][9]

Materials:

-

Treated cell lysates

-

Caspase-3 colorimetric or fluorometric assay kit

-

Microplate reader or fluorometer

Procedure:

-

Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit and incubate on ice.

-

Lysate Collection: Centrifuge the samples and collect the supernatant containing the cell lysate.

-

Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the caspase-3 substrate (e.g., DEVD-pNA).[10]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[10]

-

Signal Measurement: Measure the absorbance at 400-405 nm (for colorimetric assays) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric assays).[9][10]

Signaling Pathway Analysis: cGMP ELISA

A competitive ELISA (Enzyme-Linked Immunosorbent Assay) can be used to quantify the intracellular levels of cyclic Guanosine Monophosphate (cGMP).[11][12]

Materials:

-

Treated cell lysates

-

cGMP ELISA kit

-

Microplate reader

Procedure:

-

Sample Preparation: Lyse the treated cells and collect the supernatant.[13]

-

ELISA Protocol:

-

Add samples and standards to the antibody-coated microplate.[11]

-

Add the cGMP-peroxidase conjugate and the anti-cGMP antibody.[11]

-

Incubate the plate with shaking.[11]

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate.[11]

-

Stop the reaction and measure the absorbance at 450 nm.[11]

-

-

Data Analysis: The concentration of cGMP is inversely proportional to the color intensity. Calculate the cGMP concentration in the samples based on the standard curve.[11]

Visualizations

Experimental Workflow

References

- 1. 8-Alkylmercaptocaffeine derivatives: antioxidant, molecular docking, and in-vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT (Assay protocol [protocols.io]

- 5. broadpharm.com [broadpharm.com]

- 6. LDH Cytotoxicity Assay [bio-protocol.org]

- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. abcam.com [abcam.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. assaygenie.com [assaygenie.com]

- 13. bioscience.co.uk [bioscience.co.uk]

Discovery and Initial Screening of 8-Ethylthiocaffeine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial pharmacological screening of 8-Ethylthiocaffeine, a derivative of the xanthine scaffold. The document details its synthesis, preliminary in vitro characterization, and the experimental protocols utilized in its evaluation. The primary molecular targets of this compound are adenosine receptors and phosphodiesterase (PDE) enzymes. This guide summarizes the available quantitative data for this compound and structurally related analogs, offering insights into its potential pharmacological profile. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Caffeine, a well-known methylxanthine, exerts its physiological effects primarily through the antagonism of adenosine receptors and the inhibition of phosphodiesterases.[1] The modification of the caffeine scaffold, particularly at the C8-position, has been a significant area of interest in medicinal chemistry to enhance potency and selectivity for these targets.[1][2] The introduction of a thioether linkage at the 8-position, as seen in this compound, represents a strategic modification to explore the structure-activity relationships of this class of compounds. This document outlines the discovery and initial screening of this compound, providing a technical foundation for further research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, starting from the readily available 8-bromocaffeine. A general synthetic scheme is presented below.

Experimental Protocol: Synthesis of this compound

A plausible synthetic protocol, based on methods for related 8-mercaptocaffeine derivatives, is as follows:

-

Bromination of Caffeine: Caffeine is first brominated at the 8-position to yield 8-bromocaffeine. This is a common starting material for many C8-substituted xanthine derivatives.

-

Formation of the Thiolate: Ethanethiol is treated with a strong base, such as sodium hydride or sodium hydroxide, in an appropriate solvent (e.g., ethanol or DMF) to generate the sodium ethanethiolate nucleophile.

-

Nucleophilic Substitution: 8-bromocaffeine is then reacted with the in situ generated sodium ethanethiolate. The thiolate anion displaces the bromide at the C8 position of the xanthine core.

-

Purification: The reaction mixture is worked up, and the crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.

Pharmacological Screening: Adenosine Receptor Affinity

This compound is predicted to act as an antagonist at adenosine receptors, similar to its parent compound, caffeine. The initial screening would involve determining its binding affinity (Ki) for the A1 and A2A receptor subtypes, which are the primary targets of caffeine in the central nervous system.[3]

Table 1: Adenosine Receptor Binding Affinities (Ki, µM) of Caffeine and Related 8-Substituted Analogs

| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) |

| Caffeine | ~20 | ~8 |

| 8-Cyclohexylcaffeine | 0.041 | Not Reported |

| 8-(2-Phenylethyl)-1,3,7-trimethylxanthine | Non-selective | Non-selective |

Experimental Protocol: Adenosine Receptor Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells or tissues expressing the adenosine receptor subtype of interest (e.g., CHO cells transfected with human A1 or A2A receptors) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl (pH 7.4), is used.

-

Radioligand: A specific radioligand for the receptor subtype is used (e.g., [3H]DPCPX for A1 receptors, [3H]ZM241385 for A2A receptors).

-

Competition Binding: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Pharmacological Screening: Phosphodiesterase Inhibition

Xanthine derivatives are known to inhibit phosphodiesterases (PDEs), enzymes that degrade cyclic AMP (cAMP) and cyclic GMP (cGMP). The initial screening of this compound would involve assessing its inhibitory activity (IC50) against a panel of PDE isoenzymes.

Table 2: Phosphodiesterase Inhibition (IC50, µM) of Caffeine and Related Xanthines

| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |

| Caffeine | High µM | High µM | High µM | High µM | High µM |

| Theophylline | ~280 | ~270 | ~380 | ~150 | ~630 |

| IBMX | 2-50 | 2-50 | 2-50 | 2-50 | 2-50 |

Experimental Protocol: Phosphodiesterase Activity Assay

-

Enzyme and Substrate: Purified recombinant PDE isoenzymes and their respective substrates ([3H]cAMP or [3H]cGMP) are used.

-

Assay Buffer: A suitable buffer containing MgCl2 is used.

-

Inhibition Assay: The PDE enzyme is incubated with the substrate and varying concentrations of the test compound (this compound).

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Termination: The reaction is terminated, often by boiling or the addition of a stop reagent.

-

Conversion to Nucleoside: The product of the PDE reaction (5'-AMP or 5'-GMP) is converted to the corresponding nucleoside (adenosine or guanosine) by the addition of a 5'-nucleotidase (e.g., from snake venom).

-

Separation: The charged, unhydrolyzed substrate is separated from the uncharged nucleoside product using ion-exchange chromatography.

-

Quantification: The amount of radioactive nucleoside is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways

The pharmacological effects of this compound are expected to be mediated through the modulation of intracellular signaling pathways involving cyclic nucleotides.

Adenosine Receptor Antagonism and cAMP Signaling

By blocking A1 and A2A adenosine receptors, this compound would modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. A1 receptor antagonism would disinhibit adenylyl cyclase, leading to increased cAMP levels. A2A receptor antagonism would prevent its stimulation by adenosine, thereby attenuating cAMP production. The net effect on cellular cAMP would depend on the relative receptor subtype selectivity of this compound and the specific cellular context.

Phosphodiesterase Inhibition and Cyclic Nucleotide Levels

Inhibition of PDEs by this compound would lead to an accumulation of intracellular cAMP and/or cGMP, depending on its selectivity for different PDE isoenzymes.[4] This would amplify the downstream signaling cascades mediated by these second messengers, such as the activation of protein kinase A (PKA) and protein kinase G (PKG).

Conclusion

This compound is a synthetically accessible derivative of caffeine with the potential to modulate key signaling pathways through the antagonism of adenosine receptors and inhibition of phosphodiesterases. This technical guide has outlined its likely synthesis and the standard in vitro screening methodologies used to characterize such compounds. While specific quantitative pharmacological data for this compound remains to be fully elucidated in publicly available literature, the provided protocols and comparative data for related analogs offer a solid framework for its initial assessment. Further investigation is warranted to determine its precise affinity and selectivity profile, which will be crucial in defining its potential therapeutic applications. The visualization of experimental workflows and signaling pathways provided herein serves as a valuable resource for researchers in the field of drug discovery and development.

References

8-Ethylthiocaffeine's Interaction with Adenosine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Adenosine Receptors and Xanthine Antagonists

Adenosine is a ubiquitous purine nucleoside that functions as a neuromodulator and homeostatic regulator by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention.[1]

The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][4] Conversely, the A2A and A2B receptors typically couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase intracellular cAMP.[2][5]

Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective antagonists of adenosine receptors. The core xanthine scaffold has been extensively modified, particularly at the 8-position, to enhance affinity and selectivity for the different adenosine receptor subtypes.[6][7] These modifications have led to the development of potent and selective research tools and potential therapeutic agents.[6]

Predicted Effects of 8-Ethylthiocaffeine on Adenosine Receptors

Based on the extensive structure-activity relationship (SAR) data for 8-substituted xanthines, this compound is predicted to be an antagonist of adenosine receptors. The introduction of a small alkylthio group at the 8-position is a modification that aligns with the broader class of 8-substituted xanthines known to exhibit adenosine receptor antagonism.

Data Presentation: Comparative Analysis of 8-Substituted Xanthines

Direct quantitative data for this compound is not available in the reviewed literature. However, by examining the binding affinities of structurally related 8-substituted xanthines, we can infer its likely pharmacological profile. The following tables summarize the binding affinities (Ki) of various 8-substituted xanthines for A1 and A2A adenosine receptors, providing a comparative context.

Table 1: Binding Affinities (Ki, nM) of 8-Substituted Xanthine Analogs at A1 Adenosine Receptors

| Compound | 8-Substituent | A1 Ki (nM) | Species |

| Caffeine | -H | 29,000 | Human |

| 8-Phenyltheophylline | -Phenyl | 100 | Bovine |

| 8-Cyclopentyltheophylline (CPT) | -Cyclopentyl | 1.8 | Rat |

| 8-(p-Sulfophenyl)theophylline | -p-Sulfophenyl | 1,300 | Bovine |

| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | -Cyclopentyl | 0.47 | Rat |

Data compiled from multiple sources.

Table 2: Binding Affinities (Ki, nM) of 8-Substituted Xanthine Analogs at A2A Adenosine Receptors

| Compound | 8-Substituent | A2A Ki (nM) | Species |

| Caffeine | -H | 15,000 | Human |

| 8-Phenyltheophylline | -Phenyl | 3,000 | Bovine |

| 8-(3-Chlorostyryl)caffeine (CSC) | -3-Chlorostyryl | 54 | Rat |

| ZM241385 (Non-xanthine) | - | 0.5 | Human |

Data compiled from multiple sources.

Based on these trends, it is hypothesized that the ethylthio- substitution in this compound will confer a higher affinity for adenosine receptors compared to unsubstituted caffeine. The relatively small and lipophilic nature of the ethylthio group may favor binding to the A1 receptor, a common trend for many 8-alkyl and 8-cycloalkyl substituted xanthines.[8] However, without direct experimental evidence, the precise affinity and selectivity profile remains to be determined.

Adenosine Receptor Signaling Pathways

The antagonism of adenosine receptors by this compound would modulate downstream signaling cascades. The canonical pathways for the A1 and A2A receptors are depicted below.

Experimental Protocols

To empirically determine the binding affinity and functional activity of this compound at adenosine receptors, the following standard experimental protocols are recommended.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is designed to determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

Radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels.

Materials:

-

Whole cells expressing the human adenosine receptor subtype of interest.

-

Test compound (this compound).

-

A known agonist for the receptor (for antagonist testing).

-

Forskolin (to stimulate cAMP production for Gi-coupled receptors).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the PDE inhibitor.

-

For Gs-coupled receptors (A2A, A2B):

-

To test for agonist activity, add increasing concentrations of the test compound.

-

To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known agonist (typically at its EC80).

-

-

For Gi-coupled receptors (A1, A3):

-

To test for agonist activity, add increasing concentrations of the test compound in the presence of forskolin to stimulate basal cAMP levels.

-

To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound, then add a fixed concentration of a known agonist in the presence of forskolin.

-

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Plot the cAMP concentration against the logarithm of the test compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound at adenosine receptors.

Conclusion

While direct experimental data on the interaction of this compound with adenosine receptors is currently lacking, the extensive body of research on 8-substituted xanthines provides a strong basis for predicting its activity as an adenosine receptor antagonist. The ethylthio moiety at the 8-position is expected to enhance its binding affinity compared to caffeine. To confirm these predictions and to fully characterize its pharmacological profile, the experimental protocols detailed in this guide should be employed. Such studies will be crucial in determining the potency and selectivity of this compound, thereby elucidating its potential as a pharmacological tool or a lead compound for further drug development.

References

- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 2. Astrocytic adenosine receptor A2A and Gs-coupled signaling regulate memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 8-Ethylthiocaffeine

This guide provides a detailed overview of the known physicochemical properties of 8-Ethylthiocaffeine. Due to the limited availability of specific experimental data for this compound, this document also includes comparative data for the parent compound, caffeine, and other relevant 8-thio-substituted caffeine derivatives. This information is intended for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of this class of compounds.

Chemical Identity

This compound , also known as 8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione , is a derivative of caffeine where an ethylthio group is substituted at the 8-position of the purine ring.

| Identifier | Value |

| IUPAC Name | 8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione |

| CAS Number | 6287-57-6[1] |

| Chemical Formula | C10H14N4O2S[1] |

| Molecular Weight | 254.31 g/mol |

| Canonical SMILES | CCSC1=NC2=C(N1C)N(C(=O)N(C2=O)C)C |

Physicochemical Data

Quantitative experimental data for this compound is not extensively reported in the literature. The following tables provide available data for this compound and comparative data for caffeine and other 8-thio-caffeine analogs to offer a predictive context.

Table 1: General Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |

| This compound | C10H14N4O2S | 254.31 | White powder[1] |

| Caffeine | C8H10N4O2 | 194.19[2] | White crystalline powder, odorless, bitter taste[3] |

| 8-((2-Aminoethyl)thio)caffeine | C10H15N5O2S | 269.33[4] | Not specified |

| 8-((2-(Dimethylamino)ethyl)thio)caffeine HCl | C12H20ClN5O2S | 333.84[5] | Not specified |

Table 2: Melting and Boiling Points

| Compound | Melting Point (°C) | Boiling Point (°C) |

| This compound | Not available | Not available |

| Caffeine | 238 (anhydrous)[6] | 178 (sublimes)[2][7] |

| 8-((2-Aminoethyl)thio)caffeine | Not available | 489 at 760 mmHg (predicted)[8] |

| 8-((2-Aminoethyl)thio)caffeine HCl | Not available | 508.8 (predicted)[9] |

Table 3: Solubility, pKa, and LogP

| Compound | Solubility | pKa | LogP (Octanol/Water) |

| This compound | Not available | Not available | Not available |

| Caffeine | Slightly soluble in water and alcohol; soluble in chloroform[3]. Solubility in water is ~20 mg/mL[10]. | 0.6 (caffeine-H+), 14 (caffeine) | -0.07[11] |

| Xanthine (parent purine) | 69 mg/L in water at 16 °C[12] | 7.53[12] | -0.73[12] |

| 8-((2-Aminoethyl)thio)caffeine | Not available | Not available | -0.2 (XLogP3 predicted)[8] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available. However, standard methodologies used for caffeine and its analogs can be applied.

3.1. Determination of Melting Point

The melting point of a solid crystalline substance can be determined using the capillary method.

-

Apparatus: Thiele tube or a digital melting point apparatus.

-

Procedure:

-

A small, dry sample of the substance is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the substance is recorded as the melting point range. For pure caffeine, a sharp melting point of 238.5°C has been reported using this method[13].

-

3.2. Determination of Solubility

The solubility of a compound in various solvents can be determined by the gravimetric method or by high-performance liquid chromatography (HPLC).

-

Gravimetric Method:

-

An excess amount of the solute is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 48-72 hours)[13][14].

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the filtrate is evaporated to dryness, and the mass of the residue is measured.

-

The solubility is calculated as the mass of the solute per volume of the solvent.

-

-

HPLC Method:

-

Saturated solutions are prepared as described above.

-

After filtration, the saturated solution is diluted appropriately.

-

The concentration of the solute in the diluted solution is determined using a validated HPLC method with a suitable standard curve[13].

-

3.3. Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method followed by quantification.

-

Procedure:

-

A solution of the compound is prepared in either water or octanol.

-

Equal volumes of the aqueous and octanolic phases are mixed in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate.

-

The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Synthesis and Biological Activity

Synthesis Workflow

The synthesis of 8-thio-substituted caffeine derivatives typically starts from 8-bromocaffeine, which is then reacted with a corresponding thiol.

Caption: General synthesis route for this compound.

Potential Biological Signaling Pathway

Derivatives of 8-thio-caffeine have been investigated for their antioxidant and cytoprotective effects[15][16][17]. One of the key mechanisms of cellular protection against oxidative stress involves the activation of the Nrf2 signaling pathway. While the direct interaction of this compound with this pathway has not been explicitly demonstrated, it represents a plausible mechanism of action for this class of compounds.

Caption: Plausible Nrf2-mediated antioxidant signaling pathway for 8-thio-caffeine derivatives.

8-thio-caffeine derivatives have also been explored for their neuroprotective effects, potentially through the inhibition of enzymes like monoamine oxidase B (MAO-B)[18]. Xanthine derivatives, in general, are known to act as antagonists at adenosine receptors and as phosphodiesterase (PDE) inhibitors[19][20]. The diverse biological activities of caffeine derivatives make them promising candidates for further drug development[21].

References

- 1. 8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione 6287-57-6 TOP supplier, CasNo.6287-57-6 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. media.laballey.com [media.laballey.com]

- 4. CAS#:6493-24-9 | 8-(2-aminoethylsulfanyl)-1,3,7-trimethylpurine-2,6-dione | Chemsrc [chemsrc.com]

- 5. Caffeine, 8-((2-(dimethylamino)ethyl)thio)-, hydrochloride | C12H20ClN5O2S | CID 32713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3,7-trimethylpurine-2,6-dione | CAS#:95789-13-2 | Chemsrc [chemsrc.com]

- 7. CAS RN 58-08-2 | Fisher Scientific [fishersci.com]

- 8. Caffeine, 8-((2-aminoethyl)thio)-|lookchem [lookchem.com]

- 9. chembk.com [chembk.com]

- 10. Caffeine - LKT Labs [lktlabs.com]

- 11. 1,3,7-trimethylpurine-2,6-dione [stenutz.eu]

- 12. Xanthine | C5H4N4O2 | CID 1188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K [scielo.org.ar]

- 15. Antioxidant properties of thio-caffeine derivatives: Identification of the newly synthesized 8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeine as antioxidant and highly potent cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. daneshyari.com [daneshyari.com]

- 18. scielo.br [scielo.br]

- 19. Xanthine - Wikipedia [en.wikipedia.org]

- 20. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

8-Ethylthiocaffeine: A Technical Review of a Promising Xanthine Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Ethylthiocaffeine, a derivative of caffeine belonging to the methylxanthine class of compounds. While direct research on this compound is limited, this document extrapolates its likely synthesis, chemical properties, and pharmacological activities based on the extensive literature available for structurally related 8-alkylthio-caffeine analogs and other C8-substituted xanthines. This paper aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this and similar molecules.

Introduction to 8-Substituted Xanthines

Xanthines, particularly caffeine and its derivatives, are a class of alkaloids widely recognized for their diverse pharmacological effects. The substitution at the C8 position of the xanthine core has been a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The introduction of a thioether linkage at this position, as in this compound, offers unique chemical and biological characteristics that warrant investigation.

Synthesis and Chemical Properties

While a specific synthetic protocol for this compound has not been published, a general and efficient method for the synthesis of 8-alkylmercaptocaffeine derivatives has been described and can be readily adapted.[1]

General Synthetic Pathway

The synthesis of this compound would likely proceed via a two-step process starting from caffeine:

-

Bromination of Caffeine: Caffeine is first brominated at the C8 position to yield 8-bromocaffeine. This is a standard and high-yield reaction.[1]

-

Nucleophilic Substitution: 8-bromocaffeine is then reacted with ethanethiol (ethyl mercaptan) in the presence of a suitable base to yield this compound via a nucleophilic aromatic substitution reaction.

Predicted Chemical Properties

Based on the structure and analogy to other 8-alkylthio-caffeine derivatives, the following properties can be anticipated for this compound:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₁₄N₄O₂S |

| Molecular Weight | 270.31 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO and ethanol. |

| Stability | The thioether linkage is generally stable under physiological conditions. |

Pharmacological Profile

The pharmacological effects of 8-substituted caffeine derivatives are primarily attributed to their interaction with two key targets: adenosine receptors and phosphodiesterases (PDEs).

Adenosine Receptor Antagonism

Caffeine and its analogs are well-known non-selective antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[2] The psychostimulant effects of caffeine are largely mediated by the blockade of A2A receptors in the brain.[3][4] Substitution at the C8 position can significantly influence the affinity and selectivity for these receptors. For instance, 8-(3-Isothiocyanatostyryl)caffeine has been shown to be a selective and irreversible inhibitor of A2A adenosine receptors.[5][6] It is plausible that this compound also acts as an adenosine receptor antagonist, with its specific affinity and selectivity profile requiring experimental determination.

Phosphodiesterase (PDE) Inhibition

Methylxanthines are also known to be non-selective inhibitors of phosphodiesterases, enzymes that degrade cyclic nucleotides like cAMP and cGMP.[7] Inhibition of PDEs leads to an increase in intracellular levels of these second messengers, resulting in various physiological effects. While caffeine is a weak PDE inhibitor, structural modifications can enhance this activity. For example, several PDE5 inhibitors have been developed for the treatment of erectile dysfunction.[8][9][10] The potential of this compound as a PDE inhibitor would need to be evaluated through enzymatic assays.

Antioxidant and Cytoprotective Effects

Recent studies have highlighted the antioxidant and cytoprotective properties of certain C8-substituted caffeine derivatives.[11][12] For instance, 8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeine has demonstrated significant antioxidant activity and protects human erythrocytes from oxidative damage.[11] The presence of the sulfur atom in this compound suggests that it may also possess antioxidant properties, potentially through mechanisms like free radical scavenging.

Potential Therapeutic Applications

Given the likely pharmacological profile, this compound could be a candidate for development in several therapeutic areas:

-

Central Nervous System Disorders: As a potential adenosine A2A receptor antagonist, it could be investigated for conditions where CNS stimulation is beneficial, such as in neurodegenerative diseases or attention-deficit disorders.

-

Inflammatory Diseases: Through PDE inhibition and potential antioxidant effects, it might have applications in inflammatory conditions.

-

Respiratory Diseases: The bronchodilatory effects of methylxanthines are well-established, suggesting a potential role in asthma or COPD.

Future Directions

The study of this compound is still in its infancy. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed synthetic protocol and full characterization of the compound.

-

In Vitro Pharmacological Profiling: Comprehensive screening against a panel of adenosine receptors and phosphodiesterases to determine its potency and selectivity.

-

Cell-Based and In Vivo Studies: Evaluation of its biological effects in relevant cellular and animal models to validate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of related 8-alkylthio-caffeine derivatives to understand the impact of the alkyl chain length and branching on activity.

Conclusion

While direct experimental data on this compound is currently lacking, the wealth of information on related 8-substituted xanthines provides a strong foundation for predicting its chemical and pharmacological properties. The potential for this compound to act as a modulator of adenosine receptors and phosphodiesterases, coupled with possible antioxidant effects, makes it an intriguing candidate for further investigation in drug discovery and development. The experimental workflows and mechanistic pathways outlined in this guide provide a roadmap for future research in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. article.imrpress.com [article.imrpress.com]

- 3. Caffeine reduces hypnotic effects of alcohol through adenosine A2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. db.cngb.org [db.cngb.org]

- 5. 8-(3-Isothiocyanatostyryl)caffeine Is a Selective, Irreversible Inhibitor of Striatal A(2)-Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-(3-Isothiocyanatostyryl)caffeine is a selective, irreversible inhibitor of striatal A2-adenosine receptors - CONICET [bicyt.conicet.gov.ar]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase type 5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. db.cngb.org [db.cngb.org]

- 11. Antioxidant properties of thio-caffeine derivatives: Identification of the newly synthesized 8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeine as antioxidant and highly potent cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New C8-substituted caffeine derivatives as promising antioxidants and cytoprotective agents in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 8-Alkylthiocaffeine Analogues as Potential Therapeutic Agents

Notice to the Reader: Initial research inquiries for the specific compound "8-Ethylthiocaffeine" did not yield sufficient public data to compile a comprehensive technical guide that meets the depth and detail required. This suggests that this compound is not a widely studied compound. Therefore, this guide will focus on a closely related and well-researched class of compounds, 8-Alkylmercaptocaffeine derivatives , for which significant scientific data is available. The principles, experimental methodologies, and potential therapeutic applications discussed herein are likely to be highly relevant to the study of this compound.

Introduction

Caffeine, a naturally occurring methylxanthine, is a well-known adenosine receptor antagonist. Its scaffold has been extensively modified to develop novel derivatives with enhanced potency, selectivity, and therapeutic potential for a range of diseases. Substitution at the C8-position of the caffeine molecule has been a particularly fruitful strategy for modulating its pharmacological profile. This guide focuses on 8-alkylthio-substituted caffeine analogues, which have demonstrated promising biological activities, including antioxidant and cytotoxic effects. These compounds represent a class of molecules with potential for development as therapeutic agents, particularly in oncology.

Core Compound Profile: 8-Alkylmercaptocaffeine Derivatives

Chemical Structure and Synthesis

The general synthesis of 8-alkylmercaptocaffeine derivatives typically starts with the bromination of caffeine to produce 8-bromocaffeine. This intermediate then undergoes a nucleophilic substitution reaction with a corresponding alkylthiol to yield the desired 8-alkylmercaptocaffeine.

General Synthesis Workflow:

Caption: General synthesis of 8-alkylmercaptocaffeine derivatives.

Mechanism of Action

Emerging evidence suggests that 8-alkylmercaptocaffeine derivatives may exert their biological effects through multiple mechanisms. One prominent proposed pathway involves the modulation of cyclic guanosine monophosphate (cGMP) levels, potentially through the inhibition of phosphodiesterases (PDEs).[1] An increase in intracellular cGMP can trigger a cascade of downstream signaling events, leading to apoptosis in cancer cells.

Proposed Signaling Pathway for Cytotoxicity:

Caption: Proposed cGMP-mediated apoptotic pathway of 8-alkylmercaptocaffeine.

Quantitative Data

The cytotoxic activity of several 8-alkylmercaptocaffeine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a representative study are summarized below.[1]

| Compound ID | Alkyl Moiety | A549 (Lung Carcinoma) IC50 (µM) | MCF7 (Breast Carcinoma) IC50 (µM) | C152 (Normal Endothelial) IC50 (µM) |

| C1 | Propyl | < 100 | < 100 | < 100 |

| C5 | Heptyl | < 100 | < 100 | < 100 |

| C7 | 3-Methyl-butyl | < 100 | < 100 | < 100 |

Note: The study reported IC50 values below 100 µM as indicative of significant cytotoxic activity.[1]

Experimental Protocols

Synthesis of 8-Alkylmercaptocaffeine Derivatives

A general procedure for the synthesis of 8-alkylmercaptocaffeine derivatives is as follows:

-

Synthesis of 8-Bromocaffeine: Caffeine is dissolved in acetic acid, and sodium acetate is added. Bromine is then added dropwise to the mixture, which is stirred at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration, washed, and dried.

-